

Quinofumelin Demonstrates High Selectivity for Fungal Dihydroorotate Dehydrogenase Over Human Enzyme

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Compound of Interest

Compound Name: Quinofumelin

Cat. No.: B3026455

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A comprehensive analysis of experimental data reveals that the novel fungicide **Quinofumelin** exhibits a remarkable and potent selectivity for fungal dihydroorotate dehydrogenase (DHODH) while displaying minimal activity against the human counterpart. This high degree of selectivity underscores its potential as a targeted antifungal agent with a favorable safety profile for human health.

Quinofumelin, a quinoline fungicide, has been identified as a powerful inhibitor of the class 2 dihydroorotate dehydrogenase (DHODH), a crucial enzyme in the de novo pyrimidine biosynthesis pathway.^{[1][2][3]} This pathway is essential for the synthesis of nucleotides, which are the building blocks of DNA and RNA, and are vital for fungal growth and proliferation.^{[4][5]} By targeting DHODH, **Quinofumelin** effectively disrupts this pathway, leading to the inhibition of fungal growth.^{[2][3]}

Comparative Inhibitory Activity

Experimental data from in vitro enzyme assays demonstrate a significant disparity in the inhibitory concentration of **Quinofumelin** required to affect fungal versus human DHODH. The half-maximal inhibitory concentration (IC₅₀) for **Quinofumelin** against DHODH from the rice blast fungus, *Pyricularia oryzae* (PoDHODH), was determined to be 2.8 nM.^{[1][2][3][6][7]} In stark contrast, the IC₅₀ value for its effect on human DHODH (HsDHODH) was found to be greater than 100 μM.^{[1][8]} This represents a selectivity ratio of approximately 100,000-fold in favor of the fungal enzyme, highlighting the compound's specificity.^{[1][9]}

For comparison, the immunosuppressive drug teriflunomide, a known human DHODH inhibitor, shows a reverse selectivity, being 94-fold more selective for human DHODH over fungal DHODH.[1]

Compound	Target Enzyme	IC50 Value	Selectivity
Quinofumelin	Pyricularia oryzae DHODH (PoDHODH)	2.8 nM[1][2][6][7][8]	~100,000-fold for fungal DHODH[1][9]
Human DHODH (HsDHODH)	>100 µM[1][8][9]		
Teriflunomide	Pyricularia oryzae DHODH (PoDHODH)	56.4 µM[1][9]	94-fold for human DHODH[1]
Human DHODH (HsDHODH)	600 nM[1][9]		

Basis of Selectivity

The profound selectivity of **Quinofumelin** is attributed to structural differences between the fungal and human DHODH enzymes, particularly at the ubiquinone-binding site.[1][8][10] While the binding sites for the substrates flavin mononucleotide (FMN) and orotate are conserved across species, the ubiquinone-binding site, which is the target for many DHODH inhibitors, exhibits poor conservation.[1] This divergence in amino acid sequences at the inhibitor binding site is the molecular basis for **Quinofumelin**'s high affinity for the fungal enzyme and its negligible effect on the human ortholog.[1][8]

Experimental Methodologies

The determination of **Quinofumelin**'s selectivity involved a series of robust experimental protocols, including in vitro enzyme inhibition assays and in vivo studies using genetically modified fungal strains.

In Vitro DHODH Inhibition Assay

The inhibitory activity of **Quinofumelin** was quantified using a spectrophotometric assay that measures the enzymatic activity of recombinant DHODH. The assay monitors the reduction of

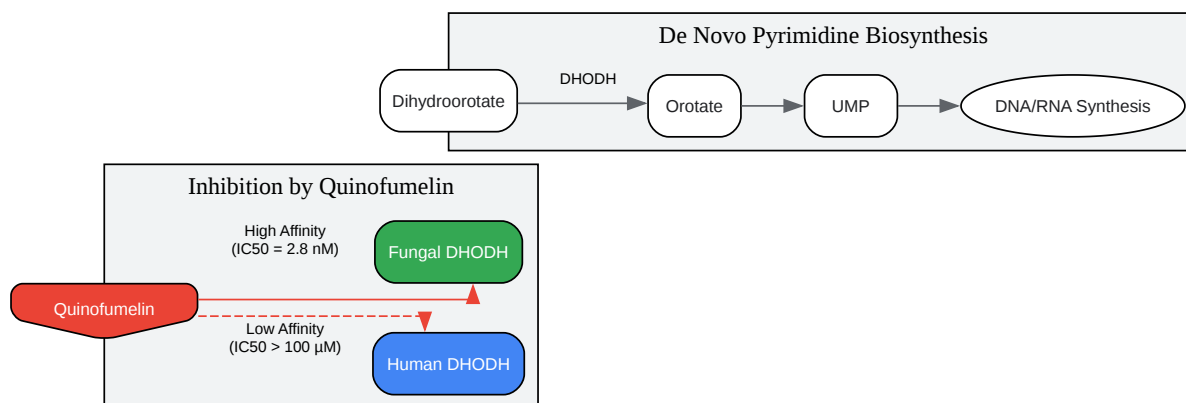
a dye, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate to orotate by DHODH.[5] The reaction mixture typically contains the purified recombinant enzyme (either PoDHODH or HsDHODH), the substrate L-dihydroorotate, and the electron acceptor coenzyme Q. The rate of DCIP reduction is measured in the presence of varying concentrations of the inhibitor to determine the IC50 value.[5]

In Vivo Fungal Growth Inhibition and Rescue Assays

To confirm the target and selectivity in a cellular context, researchers conducted mycelial growth inhibition assays with the wild-type fungus. The inhibition of fungal growth by **Quinofumelin** could be reversed by the addition of orotate or downstream metabolites of the pyrimidine pathway (e.g., uridine, uracil), but not by the substrate dihydroorotate.[2][3][6][11][12] This provides strong evidence that **Quinofumelin**'s antifungal activity is a direct result of DHODH inhibition.

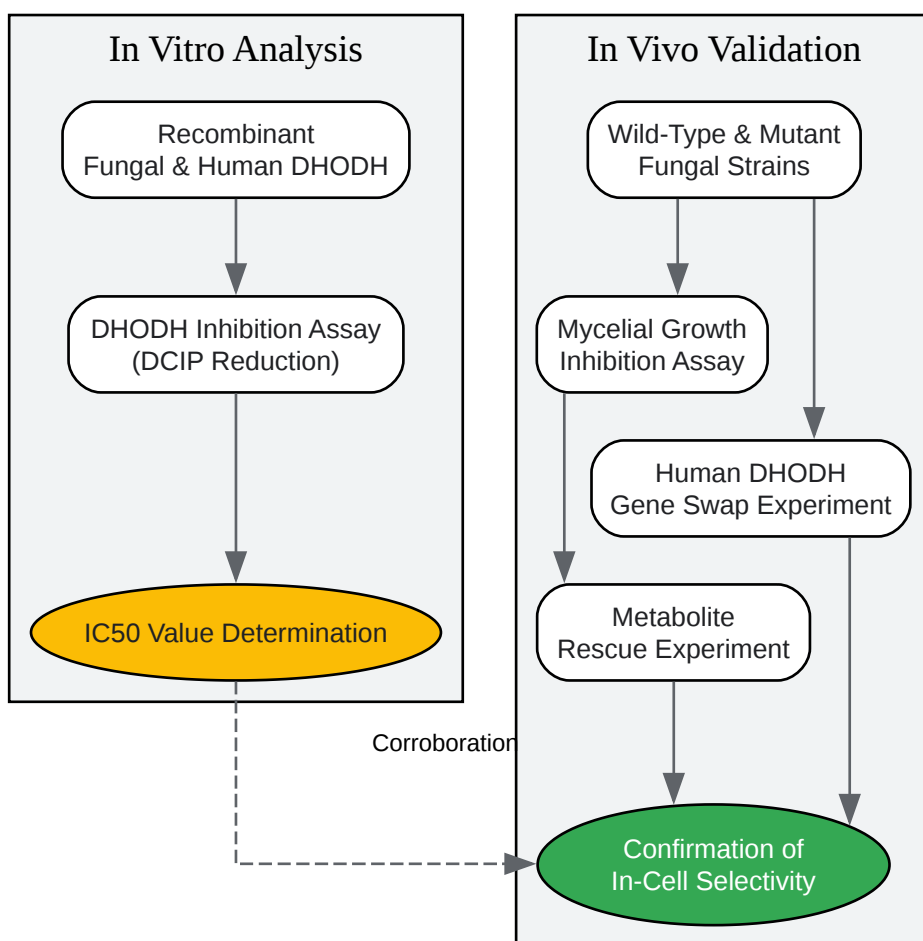
Furthermore, gene-swapping experiments were performed. *Pyricularia oryzae* mutants in which the native DHODH gene was disrupted were unable to grow. However, when the human DHODH gene was inserted into these mutants, they were able to grow even in the presence of **Quinofumelin** at concentrations that would inhibit the wild-type fungus.[1][8] This elegantly demonstrates that human DHODH can functionally substitute for the fungal enzyme but is not inhibited by **Quinofumelin** in vivo.[1][8]

Signaling Pathway and Experimental Workflow Diagrams



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Caption: **Quinofumelin's** selective inhibition of fungal DHODH.



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Caption: Experimental workflow for determining **Quinofumelin's** selectivity.

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